N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclohexanecarboxamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H24N2O3S and its molecular weight is 336.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Functionalized Amino Acid Derivatives
Researchers have synthesized a new series of functionalized amino acid derivatives with potential applications in designing new anticancer agents. These compounds have shown promising cytotoxicity against human cancer cell lines, indicating their potential in cancer treatment research (Kumar et al., 2009).
Antimicrobial Activities of β-Lactam and Thiazolidine-Grafted Compounds
Another study has developed biologically active derivatives that exhibit significant activities against bacterial and fungal strains. These compounds, synthesized in good yield, have been tested for antimicrobial activity, showcasing their potential in developing new antimicrobial agents (Babu et al., 2012).
Development of Novel Pyrazolopyrimidines Derivatives
Research on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlights the application of these compounds in pharmaceutical research. These derivatives have shown promising results in cytotoxic and 5-lipoxygenase inhibition activities, which could be beneficial in developing new therapeutic agents (Rahmouni et al., 2016).
Enaminones as Building Blocks
Enaminones have been utilized as key intermediates for the synthesis of various compounds with potential antitumor and antimicrobial activities. This research demonstrates the versatility of enaminones in synthesizing biologically active compounds, indicating their importance in medicinal chemistry (Riyadh, 2011).
Novel Oxazolidinone Antibacterial Agents
The study on novel oxazolidinone analogs for antibacterial activities against clinically important human pathogens underscores the compound's significance in addressing antibiotic resistance. These analogs have demonstrated effective in vitro activities, suggesting their potential as new antibacterial agents (Zurenko et al., 1996).
Mechanism of Action
Target of Action
The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclohexanecarboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
It is known to interact with its target, cdk2 . The interaction between the compound and CDK2 may result in changes in the activity of the kinase, potentially affecting cell cycle progression.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13-8-9-15(19-10-5-11-23(19,21)22)12-16(13)18-17(20)14-6-3-2-4-7-14/h8-9,12,14H,2-7,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMZNYRYUFYOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.